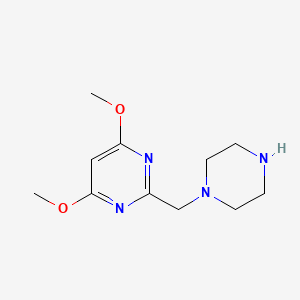

Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Structural Characterisation of Pyridine-2-carboxylic Acid Derivatives

Description Pyridine-2-carboxylic acid, also known as picolinic acid, is a versatile compound that serves as a precursor for various amide derivatives with potential applications in catalysis, coordination chemistry, and molecular devices . The synthesis of these derivatives often involves the reaction of picolinic acid with different amines or alcohols, leading to the formation of mono-, bis-amides, and poly(amide-ester)s . These reactions can be promoted by different reagents and conditions, such as thionyl chloride for the generation of acid chlorides , or by ring-opening reactions .

Synthesis Analysis The synthesis of amides from picolinic acid typically involves the formation of an acid chloride intermediate, which then reacts with N-alkylanilines to afford the desired amide products . In some cases, chlorinated by-products are also observed, which can be separated by column chromatography . Another approach involves the ring-opening of a bisoxazoline derived from pyridine dicarboxylic acid by glutaric acid, leading to the formation of poly(amide-ester)s . These methods demonstrate the reactivity of picolinic acid and its derivatives towards the formation of complex amide structures.

Molecular Structure Analysis X-ray crystallography has been used to determine the structures of several pyridine-2-carboxylic acid amides, revealing a general preference for cis amide geometry . This geometry allows for intramolecular hydrogen bonding interactions, which can significantly influence the properties and reactivity of these compounds . Additionally, the molecular structures of these amides can be further analyzed using various spectroscopic techniques, such as NMR, to understand their conformational preferences in solution .

Chemical Reactions Analysis Pyridine-2-carboxylic acid derivatives can undergo various chemical reactions, including complexation with metal ions . For instance, new pyridine dicarboxamide ligands have been synthesized and shown to form mono-, di-, tri-, and tetranuclear copper complexes, with the ligands coordinating to the copper ions in different fashions . Amide hydrolysis can also occur without the assistance of acid or base, leading to the formation of aminopyridinium carboxylate salts .

Physical and Chemical Properties Analysis The physical and chemical properties of pyridine-2-carboxylic acid amides are influenced by their molecular structure and the presence of functional groups. These compounds exhibit a range of solubility behaviors, with some being insoluble in water . Their thermal stability can be assessed using techniques like TGA, and their potential for metal ion coordination can be inferred from spectroscopic studies . The presence of pyridine rings and carbonyl groups within these molecules can also facilitate complexation with metal ions, which is a key aspect of their chemical behavior .

科学研究应用

Synthesis and Derivative Formation

Pyridine derivatives are crucial in the realm of organic chemistry due to their versatility in forming a wide range of compounds through reactions with C-, N-, N,N-, and N,O-nucleophiles. These reactions yield an array of acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, among others. The direction and outcome of these reactions are significantly influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the specific conditions under which the reaction occurs (Kamneva et al., 2018).

Medicinal and Biological Activity

Research into the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights their significance in medicinal chemistry due to their diverse biological activities. These compounds and their complexes demonstrate important spectroscopic properties, structures, and biological activities, suggesting their potential as leads for drug discovery (Boča et al., 2011).

Applications in Organic Synthesis

Weinreb amides, or N-methoxy-N-methylamides, serve as remarkable intermediates in organic synthesis, demonstrating the significant role of pyridine derivatives in facilitating the conversion of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. This process involves the transformation to Weinreb Amides followed by treatment with organometallic reagents, leading to stable ketones, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Khalid et al., 2020).

Potential in Central Nervous System (CNS) Drug Development

Functional chemical groups in pyridine derivatives may serve as lead molecules for the synthesis of compounds with CNS activity. Research has identified heterocycles with nitrogen, sulfur, and oxygen atoms as significant classes of organic compounds that may influence CNS functions, suggesting the potential of pyridine derivatives in developing treatments for CNS disorders (Saganuwan, 2017).

Catalysis and Chemical Reactions

Pyridine derivatives play a critical role in catalysis and chemical reactions, particularly in C-N bond-forming cross-coupling reactions. These reactions involve the use of aryl halides and arylboronic acids with a variety of amines, showcasing the importance of pyridine-based compounds in the development of recyclable catalyst systems for organic synthesis (Kantam et al., 2013).

属性

IUPAC Name |

N-[3-(methylamino)propyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCLJYAMKRNDDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)